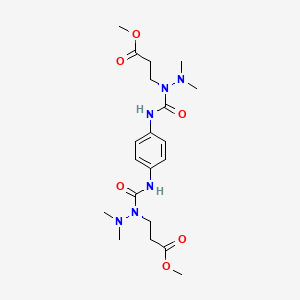
Propanoic acid, 3,3'-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester
Beschreibung
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Die Synthese von Propansäure, 3,3’-(1,4-Phenylenbis(iminocarbonyl(dimethylhydrazono)))bis-, Dimethylester beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Ansatz ist die Kondensationsreaktion zwischen Propansäurederivaten und 1,4-Phenylenbis(iminocarbonyl(dimethylhydrazono))-Zwischenprodukten, gefolgt von der Veresterung mit Dimethylgruppen. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, kontrollierter Temperaturen und spezifischer Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große organische Synthesetechniken umfassen, einschließlich kontinuierlicher Strömungsreaktoren und automatisierter Synthese-Systeme. Diese Methoden ermöglichen eine präzise Steuerung der Reaktionsbedingungen und gewährleisten eine gleichbleibende Qualität und Skalierbarkeit der Verbindung.
Eigenschaften
CAS-Nummer |
96804-60-3 |
|---|---|
Molekularformel |
C20H32N6O6 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
methyl 3-[dimethylamino-[[4-[[dimethylamino-(3-methoxy-3-oxopropyl)carbamoyl]amino]phenyl]carbamoyl]amino]propanoate |
InChI |
InChI=1S/C20H32N6O6/c1-23(2)25(13-11-17(27)31-5)19(29)21-15-7-9-16(10-8-15)22-20(30)26(24(3)4)14-12-18(28)32-6/h7-10H,11-14H2,1-6H3,(H,21,29)(H,22,30) |
InChI-Schlüssel |
VHFMANGUANWBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N(CCC(=O)OC)C(=O)NC1=CC=C(C=C1)NC(=O)N(CCC(=O)OC)N(C)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester typically involves multi-step organic reactions. One common approach is the condensation reaction between propanoic acid derivatives and 1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)) intermediates, followed by esterification with dimethyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, ensuring consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Propansäure, 3,3’-(1,4-Phenylenbis(iminocarbonyl(dimethylhydrazono)))bis-, Dimethylester hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle ermöglicht wird.
Biologie: Sie kann als Sonde oder Reagenz in biochemischen Assays und Studien dienen.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien, Polymeren und Materialien mit spezifischen Eigenschaften verwendet werden.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3,3’-(1,4-phenylenebis(iminocarbonyl(dimethylhydrazono)))bis-, dimethyl ester has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays and studies.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
Der Wirkungsmechanismus von Propansäure, 3,3’-(1,4-Phenylenbis(iminocarbonyl(dimethylhydrazono)))bis-, Dimethylester beinhaltet seine Wechselwirkung mit molekularen Zielen und Wegen. Die Struktur der Verbindung ermöglicht es ihr, an bestimmte Enzyme oder Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom beteiligten Ziel und Weg.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Propansäure, 3,3’-[1,4-Phenylenbis(dimethylsilylen)]bis-
- Propansäure, 3,3’-[1,4-Phenylenbis(methylenethio)]bis-
Einzigartigkeit
Propansäure, 3,3’-(1,4-Phenylenbis(iminocarbonyl(dimethylhydrazono)))bis-, Dimethylester ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


